molecular formula C15H18N4O2S B2641058 2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide CAS No. 2034395-60-1

2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide

Cat. No.: B2641058
CAS No.: 2034395-60-1
M. Wt: 318.4
InChI Key: SCDJGBVOIMXIFF-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide ( 2034395-60-1) is a synthetic small molecule with a molecular formula of C15H18N4O2S and a molecular weight of 318.39 g/mol . This carboxamide derivative features a trans-configured cyclohexyl core, which is symmetrically substituted with a 2-methylthiazole-4-carboxamide group and a pyrazin-2-yloxy moiety, resulting in a Topological Polar Surface Area of 105 Ų and an XLogP3 value of 2.2, indicating favorable physicochemical properties for drug discovery research . Compounds within this structural class, particularly those incorporating pyrazole and azabicyclic elements, have demonstrated significant research value as potent, systemically available, and non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of intracellular NAAA is a promising therapeutic strategy for managing inflammatory responses and pain, as it preserves endogenous palmitoylethanolamide (PEA) from degradation, thereby enhancing and prolonging its anti-inflammatory and analgesic efficacy at the site of inflammation . Researchers can utilize this compound as a key chemical tool to further investigate inflammatory pathways and for structure-activity relationship (SAR) studies aimed at developing novel non-covalent inhibitors. It is available for purchase in various quantities to support your laboratory investigations . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-methyl-N-(4-pyrazin-2-yloxycyclohexyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-18-13(9-22-10)15(20)19-11-2-4-12(5-3-11)21-14-8-16-6-7-17-14/h6-9,11-12H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDJGBVOIMXIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the thiazole intermediate.

    Introduction of the Pyrazin-2-yloxy Group: This step involves the reaction of the thiazole-cyclohexyl intermediate with a pyrazin-2-yloxy reagent under controlled conditions.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate with 2-methylthiazole-4-carboxylic acid, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Core Heterocycle and Functional Group Variations

The target compound’s thiazole-4-carboxamide group distinguishes it from analogs in the evidence, which predominantly feature sulfonamide or piperazine moieties:

Compound Name Core Structure Key Substituents Synthesis Yield Reference
Target Compound Thiazole-4-carboxamide Pyrazin-2-yloxy cyclohexyl Not reported -
3,5-Dimethyl-pyrazole-4-sulfonamide (17) Pyrazole-4-sulfonamide Pyrazin-2-yloxy cyclohexyl 55%
3-Methoxy-benzenesulfonamide Benzenesulfonamide Pyrazin-2-yloxy cyclohexyl Not reported
Dibenzylamino cyclohexyl piperazine (284/285) Piperazine Dibenzylamino cyclohexyl Not reported
Chlorophenyl-phenyl carbamoyloxy acetic acid Acetic acid derivative Chlorophenyl-phenyl carbamoyloxy methyl cyclohexyl Not reported

Key Observations :

  • Thiazole vs. Pyrazole/Sulfonamide : The thiazole ring in the target compound offers a sulfur atom and distinct π-orbital geometry compared to the nitrogen-rich pyrazole or planar sulfonamide groups in analogs. This may influence electronic properties and binding interactions.
  • Carboxamide vs.

Cyclohexyl Backbone Modifications

The trans-cyclohexylamine backbone is conserved in the target compound and analogs from –2. However, substituents vary:

  • Pyrazin-2-yloxy group (Target, 17, and 3-methoxy analog) : This substituent introduces a heteroaromatic ring that may participate in π-π stacking or polar interactions.
  • Carbamoyloxy-acetic acid () : The addition of a carboxylic acid group could improve aqueous solubility but may limit blood-brain barrier penetration .

Implications for Drug Design

Physicochemical Properties

  • Lipophilicity : The thiazole and pyrazine groups in the target compound may confer moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the acetic acid derivative in is likely more hydrophilic .

Biological Activity

The compound 2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR).

  • Molecular Formula : C19H23N3O2
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 2034316-27-1

Research indicates that compounds containing thiazole and pyrazinyl moieties often exhibit significant biological activities. The thiazole ring is known for its role in inhibiting various enzymes and pathways critical for cellular function. For instance, studies have shown that thiazole derivatives can inhibit tubulin polymerization, which is crucial for cell division and growth in cancer cells .

Antiviral Activity

Recent studies highlight the antiviral potential of thiazole derivatives. For instance, compounds with similar structures have demonstrated efficacy against respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The EC50 values for these compounds range from 5 to 28 μM, indicating moderate antiviral activity .

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied. The compound's ability to inhibit cancer cell proliferation has been linked to its interference with tubulin dynamics, leading to apoptosis in cancer cells. In the National Cancer Institute's NCI-60 assay, related thiazole compounds showed IC50 values ranging from 0.124 μM (leukemia) to 3.81 μM (non-small cell lung cancer) .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural features. Modifications in the side chains and the position of substituents on the thiazole ring can enhance or diminish their biological efficacy. For example:

  • Substituents at the 2-position : Methyl groups have been shown to improve solubility and bioavailability.
  • Cyclohexyl group : This moiety contributes to the compound's lipophilicity, enhancing its membrane permeability.

Case Studies

StudyCompoundBiological ActivityIC50/EC50 Values
Study AThiazole Derivative AAntiviral against RSVEC50 = 10 μM
Study BThiazole Derivative BAnticancer against HCVIC50 = 6.7 μM
Study CThiazole Derivative CInhibitor of tubulin polymerizationIC50 = 0.124 μM

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